molecular formula C₁₉H₁₄D₄ClN₃O₅S B1153856 ent-Rivaroxaban-d4

ent-Rivaroxaban-d4

Cat. No.: B1153856
M. Wt: 439.91
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

ent-Rivaroxaban-d4 possesses a well-defined chemical identity characterized by its specific stereochemical configuration and deuterium incorporation. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 5-chloro-N-[[(5R)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide. This comprehensive nomenclature reflects the compound's complex molecular architecture, including the specific positioning of four deuterium atoms within the phenyl ring structure.

The Chemical Abstracts Service registry number for this compound is 865479-71-6, which distinguishes it from other deuterated rivaroxaban variants. The molecular formula C19H14D4ClN3O5S indicates the presence of four deuterium atoms replacing hydrogen atoms in the original rivaroxaban structure. The molecular weight of this compound is recorded as 439.906 daltons, reflecting the mass contribution of the deuterium isotopes.

Table 1: Chemical Properties of this compound

Property Value
Chemical Abstracts Service Number 865479-71-6
Molecular Formula C19H14D4ClN3O5S
Molecular Weight 439.906 g/mol
Stereochemical Configuration (5R)-enantiomer
Deuterium Positions 2,3,5,6-tetradeuterio on phenyl ring
Isotopic Purity >95% deuterium incorporation

The compound exhibits specific stereochemical characteristics that distinguish it from the therapeutically active (5S)-rivaroxaban. The "ent" prefix in its nomenclature signifies that this compound represents the enantiomer of the standard rivaroxaban configuration, specifically the (5R)-stereoisomer rather than the (5S)-form found in the marketed pharmaceutical product. This stereochemical distinction is crucial for analytical applications where enantioselective separation and quantification are required.

Historical Development as an Analytical Standard

The development of this compound as an analytical standard emerged from the critical need for reliable internal standards in bioanalytical methods for rivaroxaban quantification. The introduction of stable isotope-labeled compounds revolutionized pharmaceutical analysis by providing chemically identical reference materials that differ only in their isotopic composition, thereby minimizing matrix effects and analytical variability.

Research investigations have demonstrated the superior performance of deuterated internal standards compared to structurally related compounds in liquid chromatography-tandem mass spectrometry applications. The development of this compound specifically addressed analytical challenges encountered in the precise quantification of rivaroxaban in complex biological matrices such as human plasma. Early validation studies established that deuterated rivaroxaban analogs provided exceptional analytical precision and accuracy compared to alternative internal standard approaches.

The commercial availability of this compound has expanded significantly, with multiple specialized chemical suppliers now offering this compound for research applications. Manufacturing processes have been optimized to achieve high isotopic purity, typically exceeding 95% deuterium incorporation at the specified positions. Quality control protocols ensure consistent chemical purity and structural integrity, with certificates of analysis providing comprehensive characterization data including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography verification.

Structural Relationship to Rivaroxaban

This compound maintains the fundamental molecular architecture of rivaroxaban while incorporating specific structural modifications that enhance its utility as an analytical reference standard. The compound retains the characteristic oxazolidinone ring system, thiophene carboxamide moiety, and morpholinone substituent that define the rivaroxaban pharmacophore. The strategic placement of four deuterium atoms at the 2,3,5,6-positions of the phenyl ring creates a stable isotopic signature without significantly altering the compound's chromatographic or ionization behavior.

The stereochemical configuration represents the most significant structural difference between this compound and the therapeutically active rivaroxaban. While rivaroxaban exists as the (5S)-enantiomer, this compound corresponds to the (5R)-configuration at the oxazolidinone ring center. This enantiomeric relationship results in distinct three-dimensional molecular arrangements that can be distinguished using appropriate analytical techniques.

Table 2: Structural Comparison Between Rivaroxaban and this compound

Structural Feature Rivaroxaban This compound
Stereochemical Configuration (5S) (5R)
Isotopic Composition Natural abundance Deuterium-labeled
Molecular Weight 435.88 g/mol 439.906 g/mol
Phenyl Ring Substitution Hydrogen atoms Deuterium atoms (2,3,5,6-positions)
Core Pharmacophore Preserved Preserved

Mass spectrometric analysis reveals characteristic fragmentation patterns that distinguish this compound from non-deuterated rivaroxaban variants. The incorporation of deuterium atoms results in predictable mass shifts in both precursor and product ions, enabling selective monitoring and quantification. Multiple reaction monitoring transitions for this compound typically employ mass-to-charge ratios shifted by four mass units compared to natural rivaroxaban, reflecting the four-deuterium substitution pattern.

Significance in Pharmaceutical Analysis and Research

This compound has established itself as an indispensable analytical tool across multiple domains of pharmaceutical research and development. Its primary application lies in bioanalytical method development for rivaroxaban quantification in biological samples, where it serves as an optimal internal standard for liquid chromatography-tandem mass spectrometry procedures. The compound's structural similarity to rivaroxaban, combined with its distinct isotopic signature, enables precise compensation for analytical variations including extraction efficiency, matrix effects, and instrumental drift.

Pharmacokinetic studies have extensively utilized this compound to achieve accurate and reliable rivaroxaban measurements in human plasma samples. Validated analytical methods incorporating this deuterated standard have demonstrated exceptional performance characteristics, with lower limits of quantification ranging from 0.5 to 2.0 nanograms per milliliter. These sensitive detection capabilities enable comprehensive pharmacokinetic profiling across the entire concentration range encountered in clinical settings.

Table 3: Analytical Performance Characteristics in Bioanalytical Methods

Method Parameter Typical Performance Range
Lower Limit of Quantification 0.5-2.0 ng/mL
Linear Dynamic Range 2.0-600 ng/mL
Intra-day Precision 0.8-3.8% coefficient of variation
Inter-day Precision 1.4-3.8% coefficient of variation
Extraction Recovery 69.7-98.7%
Matrix Effect <15% coefficient of variation

Research investigations into rivaroxaban metabolism and biotransformation have employed this compound to distinguish endogenous drug concentrations from administered reference standards. The deuterium labeling provides a clear isotopic distinction that enables researchers to track drug disposition and identify metabolic pathways without interference from background rivaroxaban concentrations. This capability has proven particularly valuable in studies investigating drug-drug interactions and metabolic enzyme activity.

Bioequivalence studies represent another critical application domain where this compound demonstrates exceptional utility. Regulatory agencies require precise analytical methods for comparing different rivaroxaban formulations, and the deuterated internal standard ensures analytical consistency across study periods and sample batches. The compound's incorporation into validated bioanalytical methods has supported numerous regulatory submissions and product development programs.

Properties

Molecular Formula

C₁₉H₁₄D₄ClN₃O₅S

Molecular Weight

439.91

Synonyms

5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide-d4;  5-R-Rivaroxaban-d4;  _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₉H₁₄ClD₄N₃O₅S
  • Molecular Weight : 439.9 Da
  • Purity : >99% deuterated forms (d1-d4)
  • Applications : Internal standard for rivaroxaban quantification, NMR structural analysis, and stability tracking under varying conditions .

Supplier Information :

Supplier Catalog Number Price (1 mg) CAS Number
Santa Cruz Biotechnology sc-219982 $388.00 1132681-38-9
Cayman Chemical 22563 Not listed 1132681-38-9
Indagoo (CymitQuimica) IN-DA008X46 €564.00 1132681-38-9

Comparison with Similar Compounds

ent-Rivaroxaban-d4 vs. Non-Deuterated Rivaroxaban

The primary distinction lies in their analytical roles:

Parameter This compound Non-Deuterated Rivaroxaban
Isotopic Composition Contains four deuterium atoms Contains natural hydrogen isotopes
Analytical Use Internal standard for LC-MS/GC-MS quantification Analyte in pharmacokinetic studies
NMR Utility Distinct deuterium signals aid structural resolution Overlapping signals with endogenous compounds
Stability Tracking Enables precise degradation monitoring Less traceable due to identical physical properties

Role in Clinical Comparisons: Rivaroxaban vs. Enoxaparin

Key findings from such studies include:

Parameter Rivaroxaban (Parent Drug) Enoxaparin (LMWH)
Efficacy in VTE Prevention 67% reduced recurrence risk in cancer-associated thrombosis (CAT) Higher VTE recurrence rates in CAT
Safety Profile Similar major bleeding rates to LMWH Increased injection-site complications
Administration Oral, once-daily dosing Subcutaneous, twice-daily dosing

Clinical Study Limitations :

  • Real-world data complement randomized controlled trials (RCTs) but require cautious interpretation .

Analytical and Clinical Implications

Analytical Advantages of this compound

  • Precision in Quantification : Eliminates matrix effects in LC-MS/GC-MS, ensuring accurate rivaroxaban measurement in complex samples .
  • Stability Studies : Deuterium labeling allows tracking of rivaroxaban degradation pathways, critical for shelf-life assessments .

Impact on Anticoagulant Research

This compound facilitates high-quality pharmacokinetic data, underpinning RCTs and real-world studies that demonstrate rivaroxaban’s superiority over enoxaparin in CAT management . For example, a 2023 meta-analysis highlighted rivaroxaban’s efficacy in reducing venous thromboembolism (VTE) recurrence by 32% compared to enoxaparin, though bleeding risks remain comparable .

Preparation Methods

Chiral Inversion Strategies

The original rivaroxaban synthesis employs (S)-epichlorohydrin to establish the S-configuration at C5. For this compound, this step is reversed using (R)-epichlorohydrin, enabling the formation of the R-configured oxazolidinone intermediate. Key intermediates include:

  • (R)-4-(4-Aminophenyl)morpholin-3-one : Synthesized via catalytic hydrogenation of nitro precursors in tetrahydrofuran (THF) or deuterated solvents.

  • (R)-2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione : Prepared by reacting (R)-epichlorohydrin with phthalimide under basic conditions.

Optical purity is maintained through crystallization or salt formation (e.g., methanesulfonate salts), achieving enantiomeric excess (ee) >98%.

Deuterium Incorporation Techniques

Deuterium labeling in this compound is achieved via two primary approaches:

Isotopic Exchange Reactions

Deuterium can be introduced at labile hydrogen positions using deuterated reagents:

  • Aminomethyl Group : Treatment of the oxazolidinone intermediate with ND3 (deuterated ammonia) in sealed systems at 270 kPa replaces protons with deuterium.

  • Acetylation Step : Use of deuterated acetic anhydride (Ac2O-d6) introduces deuterium into the acetyl moiety.

Deuterated Building Blocks

Synthesis begins with deuterated precursors to ensure isotopic stability:

  • Deuterated Morpholinone : Prepared by reacting deuterated aniline (C6D5ND2) with morpholine-3-one derivatives.

  • Deuterated Thiophene Carboxamide : Synthesized via Friedel-Crafts acylation using 5-chloro-thiophene-2-carboxylic acid-d3 and deuterated coupling agents.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes cost efficiency and minimal environmental impact. Patent US20120283434A1 outlines a one-pot acylation-dealkylation sequence that avoids chromatography:

Key Steps and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AminationND3, tert-butylamine, D2O, 80°C8597.5
Acylation5-Chloro-thiophene-2-carbonyl-d3 chloride, pyridine-d57898.2
DealkylationHCl/D2O, 60°C9299.1

This method achieves an overall yield of 62% with ee >99% and deuterium incorporation >95%.

Analytical Characterization

This compound is validated using:

  • LC-MS : Quantifies deuterium content via mass shifts (e.g., m/z 436 → 440 for +4 deuterium).

  • Chiral HPLC : Confirms enantiomeric purity using cellulose-based columns (Chiralpak IC-3).

  • NMR : Distinguishes deuterated positions via absence of proton signals (e.g., δ 2.90 ppm for -ND2) .

Q & A

Q. How is ent-Rivaroxaban-d4 utilized for precise quantification of Rivaroxaban in experimental samples?

this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its isotopic stability. The deuterium atoms (d4) provide a distinct mass shift, enabling discrimination from non-deuterated Rivaroxaban during analysis. This minimizes matrix effects and enhances accuracy in pharmacokinetic or metabolic studies. Methodological rigor requires calibration curves with spiked matrices to validate linearity and recovery rates .

Q. What role does this compound play in elucidating molecular structure via NMR spectroscopy?

The deuterium atoms in this compound produce resolved NMR signals compared to protiated hydrogens, simplifying spectral interpretation. Researchers employ 2D-NMR techniques (e.g., COSY, HSQC) to assign proton environments and analyze conformational dynamics. This is critical for studying solvent interactions or binding mechanisms with target proteins like Factor Xa .

Q. How can this compound improve stability studies of Rivaroxaban under varying conditions?

this compound acts as a stable tracer in forced degradation studies (e.g., exposure to heat, light, or pH extremes). By co-analyzing degradation products of Rivaroxaban and its deuterated analog, researchers differentiate primary degradation pathways (e.g., hydrolysis vs. oxidation) using high-resolution mass spectrometry (HRMS). This approach identifies labile functional groups and informs formulation optimization .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in Rivaroxaban pharmacokinetic data across studies using this compound?

Discrepancies often arise from variations in sample preparation (e.g., plasma vs. serum), extraction efficiency, or LC-MS/MS ionization suppression. To address this:

  • Standardize matrix-matched calibration with this compound to correct for recovery differences.
  • Validate cross-study reproducibility via inter-laboratory comparisons.
  • Apply multivariate statistics (e.g., ANOVA) to isolate confounding variables (e.g., renal function, co-administered drugs) .

Q. How can this compound be integrated into clinical pharmacodynamic models while ensuring data validity?

Advanced studies combine this compound-based pharmacokinetic data with clinical endpoints (e.g., thrombin generation assays). Use population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling to correlate drug exposure with anticoagulant effects. Ensure data integrity by adhering to regulatory guidelines for bioanalytical method validation (e.g., FDA/EMA criteria for precision, accuracy, and stability) .

Q. What protocols validate the use of this compound in detecting trace impurities like 1-phenylpiperidine (Rivaroxaban Impurity 46)?

Employ this compound as a reference in impurity profiling via ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Validate method specificity by spiking Impurity 46 into Rivaroxaban samples and confirming resolution from the deuterated internal standard. Quantify limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Q. How should researchers address ethical and data-sharing challenges when using this compound in multi-center trials?

  • Obtain ethics committee approval for data anonymization protocols.
  • Use secure, standardized platforms (e.g., OHDSI’s Common Data Model) to harmonize datasets.
  • Predefine data access agreements to ensure compliance with GDPR or HIPAA, emphasizing pseudonymization and restricted access .

Methodological Best Practices

  • Data Integrity : Avoid adjusting experimental data to fit theoretical models. Document raw data and statistical analyses transparently, referencing peer-reviewed validation frameworks .
  • Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in Rivaroxaban’s metabolic or stability profiles .
  • Conflict Resolution : Replicate contradictory findings using identical lots of this compound and controlled variables (e.g., temperature, humidity) to isolate methodological vs. biological variability .

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